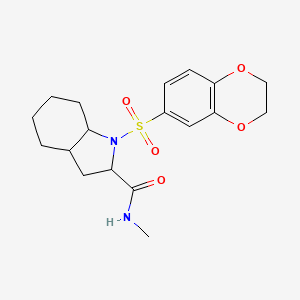![molecular formula C20H13F2N3O3S B12164853 (4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12164853.png)
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-フルオロベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-2,5-ジヒドロ-1H-ピロール-2-オンは、複素環式化合物に属する合成有機化合物です。これらの化合物は、環の構成員として少なくとも2種類の異なる元素の原子を含むことを特徴としています。この特定の化合物は、ピロール-2-オンコアを特徴とし、フルオロベンゾイル、フルオロフェニル、ヒドロキシ、およびチアゾリル基で置換されています。
準備方法
合成経路と反応条件
4-(4-フルオロベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-2,5-ジヒドロ-1H-ピロール-2-オンの合成は、通常、複数段階の有機反応を伴います。出発物質は通常、市販されているか、既知の方法で合成することができます。主なステップには以下が含まれる場合があります。
ピロール-2-オンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
フルオロベンゾイル基とフルオロフェニル基の導入: これらの基は、フリーデル・クラフツアシル化または同様の反応によって導入できます。
チアゾリル基の組み込み: このステップには、チアゾール誘導体と適切なカップリング反応の使用が含まれる場合があります。
工業生産方法
このような化合物の工業生産方法では、収率と純度を向上させるために合成経路の最適化が頻繁に行われます。これには、触媒、反応条件(温度、圧力、pH)の制御、結晶化やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
4-(4-フルオロベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-2,5-ジヒドロ-1H-ピロール-2-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基はカルボニル基に酸化できます。
還元: カルボニル基はアルコールに還元できます。
置換: フッ素原子は他の求核剤で置換できます。
一般的な試薬と条件
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO4(過マンガン酸カリウム)などの試薬。
還元: NaBH4(水素化ホウ素ナトリウム)またはLiAlH4(水素化リチウムアルミニウム)などの試薬。
置換: 塩基性または酸性条件下でのアミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシ基の酸化によってケトンが生成され、カルボニル基の還元によってアルコールが生成されます。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: その分子標的を含む生物学的プロセスを研究するためのプローブとして。
医学: その独特の構造と反応性による潜在的な治療応用。
産業: 新しい材料の開発や化学反応の触媒としての使用。
作用機序
4-(4-フルオロベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-2,5-ジヒドロ-1H-ピロール-2-オンの作用機序は、分子標的との特定の相互作用に依存します。これには以下が含まれる可能性があります。
酵素や受容体への結合: その活性を調節する。
核酸との相互作用: 遺伝子発現や複製に影響を与える。
細胞プロセスの中断: 治療効果につながる。
類似の化合物との比較
類似の化合物
- 4-(4-クロロベンゾイル)-5-(2-クロロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-2,5-ジヒドロ-1H-ピロール-2-オン
- 4-(4-ブロモベンゾイル)-5-(2-ブロモフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-2,5-ジヒドロ-1H-ピロール-2-オン
独自性
4-(4-フルオロベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-2,5-ジヒドロ-1H-ピロール-2-オンの独自性は、その特定の置換パターンにあり、これがその化学反応性と生物活性に影響を与える可能性があります。フッ素原子の存在は、安定性を高め、異なる置換基を持つ類似の化合物と比較して、生物学的標的との相互作用を変更する可能性があります。
類似化合物との比較
Similar Compounds
- 4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-bromobenzoyl)-5-(2-bromophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and alter its interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C20H13F2N3O3S |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H13F2N3O3S/c1-10-23-24-20(29-10)25-16(13-4-2-3-5-14(13)22)15(18(27)19(25)28)17(26)11-6-8-12(21)9-7-11/h2-9,16,26H,1H3/b17-15+ |
InChIキー |
AMFZJCHVEXGWJT-BMRADRMJSA-N |
異性体SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F |
正規SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164776.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12164782.png)
![N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12164788.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12164795.png)

![5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12164809.png)
![2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12164812.png)

![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164828.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164831.png)
![N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12164833.png)
![propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B12164838.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide](/img/structure/B12164844.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12164848.png)
